2-Phenyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
2-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c16-11-9-6-15(8-4-2-1-3-5-8)14-10(9)12-7-13-11/h1-7H,(H,12,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMPSAJWEPELCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C3C(=O)NC=NC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Comparative Summary of Preparation Methods
Detailed Research Findings and Notes
Microwave-Assisted Synthesis: This modern technique has been shown to significantly reduce reaction times while maintaining or improving yields and purity. It is particularly advantageous for medicinal chemistry applications where rapid synthesis of compound libraries is required.
Spectral Characterization: Across all methods, confirmation of the pyrazolo[3,4-d]pyrimidin-4(5H)-one structure is achieved through IR, NMR, elemental analysis, and in some cases, X-ray crystallography. Key IR bands include broad carbonyl (C=O) stretches around 1670–1700 cm⁻¹ and characteristic NH and aromatic CH stretches.
Functionalization: The alkylation method expands the chemical diversity of the pyrazolo[3,4-d]pyrimidine core, which is critical for optimizing biological activity. Computational studies support the stability and geometry of these derivatives, aiding rational drug design.
Yields and Purity: The conventional cyclization and microwave methods generally provide higher yields and purities compared to fusion and reflux methods, which may require more extensive purification steps.
Chemical Reactions Analysis
Cyclization Reactions
2-Phenyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives are synthesized via cyclization of intermediates with nitriles or heterocyclic precursors. For example:
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Vilsmeier–Haack cyclization of hydrazones with DMF/POCl₃ yields fused pyridazinones, as observed in the serendipitous formation of pyrazolo[3,4-d]pyridazin-7(6H)-ones (e.g., 7a–l ) .
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Microwave-assisted cyclization reduces reaction time (5–8 min at 120°C) compared to conventional methods (10–12 h), improving yields by 15–20% .
Key Data:
| Reaction Type | Reagents/Conditions | Yield (%) | Product |
|---|---|---|---|
| Vilsmeier–Haack | DMF, POCl₃, 50–60°C | 70–96 | Pyrazolo[3,4-d]pyridazin-7(6H)-ones |
| Microwave-assisted | 150 W, 120°C, 5–8 min | 85–96 | Same as above |
Nucleophilic Substitution
The 4-oxo group in pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes substitution with amines, thiols, or hydrazines:
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Chlorination with POCl₃/PCl₅ converts the 4-oxo group to 4-chloro, enabling subsequent reactions with aniline or aliphatic amines (e.g., 5 → 6 ) .
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Reaction with phenylhydrazine forms 5-phenylamino derivatives (e.g., 7 ), confirmed by NMR and mass spectrometry .
Example Reaction Pathway:
Condensation with Aldehydes
The compound reacts with aromatic aldehydes to form hydrazone or arylidene derivatives:
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Condensation with benzaldehyde in acetic acid yields (E)-3,6-dimethyl-5-(4-substitutedbenzylideneamino) derivatives (e.g., 10a–e ) .
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Michael addition with ethyl cyanoacetate or malononitrile forms pyrazolo-triazolopyrimidines (e.g., 14–17 ) .
Key Conditions:
Hydrolysis and Functionalization
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Hydrolysis of nitriles : 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (2 ) is hydrolyzed to carboxylic acid (2 ) using NaOH, followed by cyclization with acetic anhydride to form pyrazolo[3,4-d] oxazin-4-one (3 ) .
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Fusion with urea/thiourea at 200°C produces pyrimidin-4-ones (5a,b ) with yields of 65–70% .
Synthetic Methods Comparison
| Method | Time | Yield (%) | Advantages |
|---|---|---|---|
| Conventional reflux | 6–12 h | 70–85 | Scalability |
| Microwave-assisted | 5–15 min | 85–96 | Energy-efficient, higher yields |
| Solvent-free fusion | 1–2 h | 60–75 | Eco-friendly |
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of 2-Phenyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one as an anticancer agent. Research indicates that derivatives of this compound exhibit high inhibitory activity against several cancer cell lines.
Case Study: Anticancer Efficacy
A notable study evaluated the compound's effects on various tumor cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). The findings are summarized in Table 1 below:
| Cell Line | IC50 (µM) | Comparison with Doxorubicin (IC50 µM) |
|---|---|---|
| A549 | 2.24 | 9.20 |
| MCF-7 | 1.74 | 42.3 |
| PC-3 | Not specified | Not specified |
The compound demonstrated a significantly lower IC50 value compared to doxorubicin, suggesting its potential as a more effective therapeutic agent in treating these cancers .
Enzyme Inhibition
The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression. This compound acts as a bioisostere of adenine, allowing it to interact effectively with ATP binding sites in kinases.
Synthesis and Structure-Activity Relationship
The synthesis of this compound has been optimized through various routes, yielding significant quantities for biological evaluation. The structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring can enhance the anticancer activity of the compound.
Synthesis Overview
The synthesis typically involves:
- Formation of the pyrazole ring.
- Substitution reactions to introduce phenyl groups.
- Characterization through NMR and MS techniques to confirm structure.
These synthetic strategies allow for the exploration of different analogs that may exhibit improved biological properties .
Mechanism of Action
The mechanism of action of 2-Phenyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDK activity, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, its antifungal and antimicrobial activities are attributed to its ability to disrupt cell membrane integrity and inhibit key enzymes.
Comparison with Similar Compounds
Key Observations:
Substituent Position and Activity: Position 2 (Phenyl): Critical for antimicrobial activity; electron-withdrawing groups (e.g., nitro in 2a–2j) enhance potency . Position 5/6 (Thioethers/Aryl): Thioether groups (e.g., 13g, 15b) improve anticancer and enzyme inhibition profiles by enhancing lipophilicity and target binding . Position 1 (Ribofuranosyl): Converts the scaffold into a nucleoside analog, enabling immunomodulatory effects .
Synthetic Efficiency: Microwave-assisted synthesis (e.g., for 2a–2j) achieves higher yields (75–85%) compared to conventional methods (60–70%) . Green catalysts like Preyssler nanoparticles enable eco-friendly synthesis of 6-aryl derivatives (e.g., 3) with >90% purity .
Structure-Activity Relationships (SAR) :
Biological Activity
2-Phenyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential anticancer , antifungal , and antimicrobial properties, making it a candidate for further pharmacological exploration.
The primary biological target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . The compound inhibits CDK2's enzymatic activity, which plays a crucial role in regulating the cell cycle. This inhibition leads to cell cycle arrest, particularly at the G0-G1 phase, resulting in reduced cell proliferation and increased apoptosis in cancer cells .
Molecular Interactions
At the molecular level, this compound binds to the active site of CDK2. It forms hydrogen bonds with critical amino acid residues, effectively blocking the enzyme's function. This interaction is pivotal for its anticancer effects, as it disrupts essential signaling pathways involved in tumor growth and progression .
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In vitro studies on MDA-MB-468 breast cancer cells showed that this compound can induce apoptosis by increasing caspase-3 levels significantly compared to controls .
- Xenograft models have indicated that these compounds can reduce tumor growth effectively in vivo, suggesting their potential as therapeutic agents for multiple myeloma and pancreatic ductal adenocarcinoma .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-468 (breast) | 12.5 | CDK2 inhibition |
| RPMI-8226 (myeloma) | 15.0 | Apoptosis induction |
| PANC-1 (pancreatic) | 10.0 | Cell cycle arrest |
Antifungal and Antimicrobial Properties
In addition to its anticancer activity, this compound has shown promising antifungal and antimicrobial properties. Studies indicate that it can inhibit the growth of various fungal strains and bacteria, although further research is needed to elucidate the specific mechanisms behind these effects .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound suggests good oral bioavailability and moderate metabolic stability under physiological conditions. Dosage studies in animal models reveal that lower doses can effectively inhibit tumor growth with minimal toxicity observed at therapeutic levels .
Case Studies
Several case studies highlight the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:
- Case Study on MDA-MB-468 Cells : A derivative demonstrated an 18.98-fold increase in apoptosis compared to control groups after treatment with 20 µM concentration over 48 hours.
- Xenograft Model Evaluation : In a study involving xenografted tumors in mice, treatment with synthesized derivatives resulted in a significant reduction in tumor volume after four weeks of administration.
Q & A
Basic: What are the optimal synthetic routes for 2-Phenyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, and how can reaction yields be improved?
The compound is typically synthesized via intramolecular cyclization of intermediates such as pyrazole carboxylic acid amides or dithioesters under thermal conditions . For higher efficiency, green chemistry approaches using nanocatalysts like acidic cesium salt of Preyssler nanoparticles (Cs12H2[NaP5W30O110]) have been reported, achieving 100% selectivity for pyrazolo[3,4-d]pyrimidinone derivatives in acetic acid. This method also allows catalyst recovery and reuse without significant activity loss . Optimization of solvent systems (e.g., water as a reaction medium) and temperature control (e.g., reflux at 50°C) can further enhance yields .
Basic: How should researchers characterize the crystal structure of this compound and its derivatives?
Single-crystal X-ray diffraction is the gold standard. For example, the monoclinic crystal system (space group P21/n) of the related 1-(2-chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative was resolved with lattice parameters a = 4.6448 Å, b = 8.0792 Å, c = 22.7335 Å, and β = 93.554° . Intermolecular hydrogen bonding (e.g., N–H···O interactions) should be analyzed to understand packing motifs . Complement with spectroscopic methods: ¹H/¹³C NMR for substituent identification and HPLC (>99% purity validation) .
Advanced: How can structure-activity relationships (SARs) guide the design of derivatives with enhanced pharmacological properties?
Key modifications include:
- Substitution at Position 6 : Adding aryl or thioether groups (e.g., 6-((3-fluorobenzyl)thio)) improves interactions with target enzymes like aldehyde dehydrogenase 1A (ALDH1A), as shown in IC₅₀ assays .
- N1 Functionalization : Introducing oxetan-3-yl or methyl groups enhances metabolic stability and bioavailability .
- Anti-inflammatory activity : Derivatives with thiazolidinone-hydrazine moieties exhibit COX-2 inhibition superior to diclofenac in formalin-induced edema models .
Methodological tip: Use molecular docking to predict binding to purinergic receptors or kinases, followed by in vitro validation .
Advanced: What mechanistic insights explain the compound’s role in cyclization reactions or biological pathways?
- Synthetic cyclization : Iodine-mediated 5-exo cyclization of 6-(prop-2-en-1-ylamino) precursors proceeds via haliranium ion intermediates, requiring basic workup to remove polyiodide salts .
- Biological targets : Pyrazolo[3,4-d]pyrimidines act as purine analogs, inhibiting tumor proliferation by targeting adenosine deaminase or JmjC histone demethylases (e.g., KDM4A/B). Fe(II)-binding in enzyme active sites is critical for inhibition .
Advanced: How can researchers reconcile contradictions in pharmacological data across studies?
Discrepancies in anti-cancer efficacy (e.g., varying IC₅₀ values) may arise from:
- Cell line specificity : Test derivatives across multiple lines (e.g., leukemia vs. solid tumors) .
- Metabolic stability : Assess hepatic microsome stability to identify compounds prone to rapid clearance .
- Off-target effects : Use kinome-wide profiling to rule out non-specific kinase inhibition .
Advanced: What sustainable methodologies are emerging for large-scale synthesis?
- Green nanocatalysis : Preyssler nanoparticles enable solvent-free, high-yield syntheses with minimal waste .
- Microwave-assisted synthesis : Reduces reaction times for intramolecular cyclizations .
- Flow chemistry : Continuous processes improve scalability of intermediates like 5-amino-1-phenyl-1H-pyrazolo-4-carboxamide .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
